molecular formula C9H7BrN2O2 B1434138 methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1352492-16-0

methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1434138
CAS No.: 1352492-16-0
M. Wt: 255.07 g/mol
InChI Key: IKZLRQZJCKHPTI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 1352492-16-0) is a brominated pyrrolopyridine derivative with a methyl ester group at position 2. Its molecular formula is C₉H₇BrN₂O₂, and it has a molecular weight of 271.07 g/mol . The compound features a fused bicyclic system: a pyrrole ring fused to a pyridine ring at the [3,2-b] positions. This compound is commercially available with 95% purity and is used in pharmaceutical research as a building block for drug discovery .

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZLRQZJCKHPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate serves as a versatile intermediate in organic synthesis. Its bromine atom allows for various chemical modifications, making it a valuable building block for synthesizing more complex organic molecules. This compound can participate in reactions such as nucleophilic substitutions and coupling reactions, facilitating the development of new chemical entities.

Biological Applications

Inhibition of Fibroblast Growth Factor Receptors (FGFRs):
Research indicates that this compound exhibits inhibitory effects on FGFRs, which are critical for cell proliferation and survival. By binding to the tyrosine kinase domain of FGFRs, this compound disrupts receptor autophosphorylation and downstream signaling pathways, leading to inhibited cell proliferation and induced apoptosis in cancer cells.

Neuroprotective Effects:
Studies have demonstrated that this compound may provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in neuroprotection.

Antimicrobial Properties:
this compound has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed strong antibacterial properties, indicating its potential development as an antimicrobial agent.

Medicinal Chemistry

Drug Discovery:
The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Its structural features allow incorporation into drug molecules designed to target specific diseases. Notably, compounds derived from this structure have been explored for their potential in treating conditions mediated by SGK-1 kinase activity, which is linked to renal and cardiovascular diseases .

Industrial Applications

Chemical Industry:
In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Case Studies and Research Findings

  • Cancer Treatment:
    A study highlighted the effectiveness of this compound in inhibiting cancer cell growth through FGFR inhibition. This research suggests its potential as a therapeutic agent in targeted cancer therapies.
  • Neurodegenerative Disease Research:
    Another investigation focused on the compound's neuroprotective properties against oxidative stress in neuronal cells. The findings support its application in developing treatments for neurodegenerative disorders.
  • Antimicrobial Efficacy:
    In vitro studies demonstrated significant antibacterial action against multiple strains of bacteria, reinforcing its potential role as an antimicrobial agent.

Mechanism of Action

The mechanism by which methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can enhance the binding affinity of the compound to its target, leading to desired biological effects.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Differences
This compound 1352492-16-0 C₉H₇BrN₂O₂ 271.07 6-Br, 2-COOCH₃ 95% Reference compound
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1234616-09-1 C₁₀H₉BrN₂O₂ 285.10 6-Br, 2-COOCH₂CH₃ - Ethyl ester increases lipophilicity
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 1190319-51-7 C₈H₇BrN₂ 211.06 6-Br, 2-CH₃ - Lacks ester group; methyl at pyrrole position 2
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1159982-21-4 C₉H₇BrN₂O₂ 271.07 4-Br, 2-COOCH₃ 95% Bromine at pyridine position 4; fused at [2,3-b]
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 1222175-20-3 C₈H₅BrN₂O₂ 241.04 5-Br, 2-COOH 95% Carboxylic acid group; bromine at pyrrole position 5
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate - C₁₀H₉ClN₂O₂ 240.65 5-Cl, 2-COOCH₂CH₃ 60% yield Chlorine substituent; fused at [2,3-c]
Key Observations:
  • Ring Fusion and Substituent Position: Compounds with pyrrolo[3,2-b]pyridine (e.g., target compound) vs. pyrrolo[2,3-b]pyridine (e.g., CAS 1159982-21-4) differ in electronic properties due to fused ring orientation.
  • Ester vs. Carboxylic Acid : The methyl/ethyl ester derivatives (e.g., target compound) exhibit higher solubility in organic solvents compared to the carboxylic acid analog (CAS 1222175-20-3), which may favor aqueous compatibility .
  • Halogen Type and Position : Bromine at position 6 (target compound) vs. 4 or 5 (other analogs) influences steric and electronic effects. For example, bromine at position 6 may enhance electrophilic substitution at the pyridine ring .

Physicochemical and Commercial Considerations

  • Molecular Weight: Esters (e.g., target compound: 271.07 g/mol) are heavier than non-ester analogs (e.g., 6-bromo-2-methyl derivative: 211.06 g/mol), impacting pharmacokinetics .
  • Purity and Availability : High-purity (>95%) compounds are critical for reproducible research. The target compound and its analogs are widely available, facilitating structure-activity relationship (SAR) studies .

Biological Activity

Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the structural characteristics, synthesis, and biological activities, including relevant case studies and research findings.

Structural Characteristics

  • Molecular Formula : C9_9H7_7BrN2_2O2_2
  • Molecular Weight : 255.07 g/mol
  • SMILES Notation : COC(=O)C1=CC2=C(N1)N=C(C=C2)Br
  • InChI Key : UFZDVASEENUADG-UHFFFAOYSA-N

The compound features a pyrrolo[3,2-b]pyridine core, which is known for its diverse pharmacological properties. The bromine substitution at the 6-position is crucial for its biological activity.

Synthesis

This compound can be synthesized through various methods involving the reaction of pyrrole derivatives with brominated compounds under controlled conditions. For instance, one method involves the use of methanol and sodium hydroxide to facilitate the reaction at elevated temperatures .

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit promising antitumor properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A specific study highlighted that modifications at the 6-position significantly enhance cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Neuroprotective Effects

Research has demonstrated that pyrrolo[3,2-b]pyridines can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. One study found that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could be leveraged for therapeutic applications .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Anticancer Study : A study conducted on this compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation.
  • Neuroprotection Study : In a preclinical model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest potential for further exploration in neurodegenerative disease therapies.

Research Findings Summary Table

Biological ActivityStudy ReferenceKey Findings
Antitumor Induced apoptosis in MCF-7 and A549 cells
Neuroprotective Reduced oxidative stress in neuronal cells
Antimicrobial Effective against Staphylococcus aureus with low MIC values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
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methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

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